molecular formula C9H19N3O6 B6351867 [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate CAS No. 2368829-31-4

[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate

Cat. No.: B6351867
CAS No.: 2368829-31-4
M. Wt: 265.26 g/mol
InChI Key: BBQBVWZSASACAT-UHFFFAOYSA-N
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Description

[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is a chemical compound with the molecular formula C7H13N3·C2H2O4·2H2O. This compound is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethylamine side chain. The oxalate dihydrate component adds to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of oxalic acid to form the oxalate salt. The reaction mixture is then heated to promote the formation of the desired product, followed by crystallization to obtain the dihydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is purified through recrystallization and drying to achieve the desired purity and physical form.

Chemical Reactions Analysis

Types of Reactions

[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The pyrazole ring and ethylamine side chain can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazoles and ethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in bioactive molecules, making it a useful tool for probing biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The ethylamine side chain may enhance the compound’s binding affinity and specificity. The oxalate dihydrate component contributes to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate, known for its use in various chemical reactions.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine: A closely related compound without the oxalate dihydrate component, used in similar applications.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, exhibiting diverse biological activities.

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring, ethylamine side chain, and oxalate dihydrate component. This combination enhances its stability, solubility, and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.C2H2O4.2H2O/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6;;/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQBVWZSASACAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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